4-[[4-bromo-2-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid
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Overview
Description
4-[[4-bromo-2-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid is a complex organic compound with a unique structure that includes a brominated phenyl group, a thiazolidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-bromo-2-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic conditions.
Coupling Reactions: The final step involves coupling the brominated phenyl group with the thiazolidine ring and the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[[4-bromo-2-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[[4-bromo-2-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-[[4-bromo-2-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid involves its interaction with specific molecular targets. The brominated phenyl group and the thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-methylbenzoic acid
- 4-bromo-2-fluorobenzoic acid
- 4-bromo-3-bromomethyl-benzoic acid
Comparison
Compared to these similar compounds, 4-[[4-bromo-2-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid is unique due to the presence of the thiazolidine ring and the prop-2-ynyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[[4-bromo-2-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO5S/c1-2-9-23-19(24)18(29-21(23)27)11-15-10-16(22)7-8-17(15)28-12-13-3-5-14(6-4-13)20(25)26/h1,3-8,10-11H,9,12H2,(H,25,26)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPHHBPJTVNIHI-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C(=O)O)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C(=O)O)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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